molecular formula C14H10ClN3O3 B2973420 N'-[(1E)-1-(6-chloro-2-oxo-2H-chromen-3-yl)ethylidene]-2-cyanoacetohydrazide CAS No. 330833-93-7

N'-[(1E)-1-(6-chloro-2-oxo-2H-chromen-3-yl)ethylidene]-2-cyanoacetohydrazide

Cat. No. B2973420
M. Wt: 303.7
InChI Key: PEIBNVHFCYTSIU-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N’-[(1E)-1-(6-chloro-2-oxo-2H-chromen-3-yl)ethylidene]-2-cyanoacetohydrazide” is a chemical compound that is used in various scientific research . Its unique properties make it ideal for applications in drug development, molecular biology, and nanotechnology.


Molecular Structure Analysis

The compound exists in an E configuration with respect to the C=N bond . The 2H-chromene ring system is approximately planar and is inclined at a dihedral angle with respect to the mean plane through the hydrazide unit .


Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm³ . It has 6 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds . Its ACD/LogP is 2.97, and its polar surface area is 81 Ų .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Ultrasound-Promoted Synthesis and Cytotoxic Activity : The novel synthesis of a series of thiazole derivatives bearing a coumarin nucleus, including compounds similar to N'-[(1E)-1-(6-chloro-2-oxo-2H-chromen-3-yl)ethylidene]-2-cyanoacetohydrazide, was achieved through ultrasound irradiation. This method facilitated rapid synthesis and the synthesized compounds, particularly a thiazole derivative, showed potent cytotoxic activity against HaCaT cells, indicating potential for biomedical applications Gomha & Khalil, 2012.

Antimicrobial Activity of Novel Hydrazide and Benzochromenone Derivatives : A novel synthesis approach for 2-cyano-N-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)acetohydrazide and its derivatives was reported, leading to new heterocyclic compounds. These compounds were evaluated for their antimicrobial activity, showcasing the potential of such structures in developing new antimicrobial agents Refat & Fadda, 2013.

Synthesis and Biological Evaluation

Coumarinyl Schiff Base Derivatives : Novel N’-[(1)-ethylidene]-2-(6-methyl-2-oxo-2H-chromen-4-yl) acetohydrazides were synthesized and their structures characterized by various spectroscopic methods. These compounds were subjected to antimicrobial screening against gram-positive and gram-negative bacterial strains, with some showing significant inhibition, highlighting their potential as antimicrobial agents Mishra et al., 2014.

properties

IUPAC Name

N-[(E)-1-(6-chloro-2-oxochromen-3-yl)ethylideneamino]-2-cyanoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O3/c1-8(17-18-13(19)4-5-16)11-7-9-6-10(15)2-3-12(9)21-14(11)20/h2-3,6-7H,4H2,1H3,(H,18,19)/b17-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIBNVHFCYTSIU-CAOOACKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CC#N)C1=CC2=C(C=CC(=C2)Cl)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CC#N)/C1=CC2=C(C=CC(=C2)Cl)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(1E)-1-(6-chloro-2-oxo-2H-chromen-3-yl)ethylidene]-2-cyanoacetohydrazide

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